molecular formula C6H6I2N2 B567553 3,5-Diiodo-2-methylpyridin-4-amine CAS No. 1227266-99-0

3,5-Diiodo-2-methylpyridin-4-amine

Cat. No.: B567553
CAS No.: 1227266-99-0
M. Wt: 359.937
InChI Key: YWQRCBCLSHHDTH-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methylpyridin-4-amine (CAS No. 1227266-99-0) is a halogenated pyridine derivative with a molecular formula of C₆H₆I₂N₂. This compound features iodine substituents at the 3- and 5-positions, a methyl group at position 2, and an amine group at position 3. Its structural complexity and halogen-rich nature make it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and iodinated contrast agents .

Properties

IUPAC Name

3,5-diiodo-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRCBCLSHHDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856806
Record name 3,5-Diiodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227266-99-0
Record name 3,5-Diiodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-2-methylpyridin-4-amine can be synthesized through a multi-step process involving the iodination of 2-methylpyridin-4-amine. One common method involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the pyridine ring. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature and pH conditions to ensure the selective iodination of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-methylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to the corresponding amine or imine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or organolithium compounds are commonly used.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are typically employed.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or organometallic derivatives.

    Coupling Reactions: Products are various aryl or alkyl-substituted pyridines.

    Oxidation and Reduction Reactions: Products include nitroso, nitro, or reduced amine derivatives.

Scientific Research Applications

3,5-Diiodo-2-methylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atoms and the amine group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3,5-Diiodo-2-methylpyridin-4-amine include halogenated pyridines with variations in substituent type, position, and halogen identity. Below is a detailed comparison based on molecular properties, similarity scores, and applications:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score* Key Applications
This compound 1227266-99-0 C₆H₆I₂N₂ 360.03 I (3,5), CH₃ (2), NH₂ (4) 1.00 (Reference) Pharmaceutical intermediates
5-Iodo-2-methylpyridin-4-amine 849353-19-1 C₆H₇IN₂ 248.04 I (5), CH₃ (2), NH₂ (4) 0.94 Ligand synthesis, catalysis
3,5-Dichloro-2-methylpyridin-4-amine 195045-26-2 C₆H₆Cl₂N₂ 193.03 Cl (3,5), CH₃ (2), NH₂ (4) 0.85 Agrochemicals, antibiotics
6-(Difluoromethyl)-3-iodo-2-methylpyridin-4-amine 1804677-42-6 C₇H₇F₂IN₂ 284.05 I (3), CH₃ (2), NH₂ (4), CHF₂ (6) 0.81 Fluorinated drug candidates
2,3,5-Trichloropyridin-4-amine 28443-69-8 C₅H₃Cl₃N₂ 209.45 Cl (2,3,5), NH₂ (4) 0.85 Polymer additives, corrosion inhibitors

*Similarity scores (0.00–1.00) are derived from structural and functional overlap analyses using cheminformatics tools .

Key Differences and Implications

Halogen Substitution: The replacement of iodine with chlorine in 3,5-Dichloro-2-methylpyridin-4-amine reduces molecular weight by ~47% and alters reactivity. Chlorine’s smaller atomic radius enhances solubility in polar solvents but decreases photostability compared to iodine . The mono-iodinated analog, 5-Iodo-2-methylpyridin-4-amine, exhibits lower steric hindrance, making it more reactive in Suzuki-Miyaura coupling reactions .

Fluorinated Derivatives :

  • The introduction of a difluoromethyl group in 6-(Difluoromethyl)-3-iodo-2-methylpyridin-4-amine increases lipophilicity (logP ~2.1 vs. 1.8 for the reference compound), enhancing blood-brain barrier penetration in CNS drug candidates .

Biological Activity: this compound’s iodine atoms facilitate strong van der Waals interactions with hydrophobic protein pockets, a feature exploited in kinase inhibitor design. In contrast, trichlorinated analogs like 2,3,5-Trichloropyridin-4-amine are more commonly used in non-biological applications due to their lower biocompatibility .

Biological Activity

3,5-Diiodo-2-methylpyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H7I2NC_7H_7I_2N and features a pyridine ring with iodine substituents at the 3rd and 5th positions and an amino group at the 4th position. This specific arrangement contributes to its distinct chemical reactivity and biological properties .

Target Interaction
The primary target for this compound is the potassium (K+^+) channel . The compound functions as a blocker of potassium channels , which plays a crucial role in neuronal signaling . By inhibiting the efflux of K+^+ ions, it enhances axonal conduction, potentially leading to improved neuronal function.

Biochemical Pathways
Blocking K+^+ channels affects several biochemical pathways, particularly those involved in neuronal signaling. This mechanism may have implications for treating neurological disorders by enhancing impulse conduction in neurons .

In Vitro Studies

In vitro studies have shown that this compound influences cell signaling pathways and gene expression. Its effects can vary significantly based on dosage, indicating a need for careful dosage management in therapeutic applications .

In Vivo Studies

Animal model studies have demonstrated varying effects based on different dosages. For instance, higher doses have been associated with enhanced neuronal activity, while lower doses may not produce significant effects . The compound's interaction with other ions and its stability in different environments also play critical roles in its efficacy.

Case Studies and Research Findings

A series of studies have explored the potential of this compound as a therapeutic agent:

  • Neuroprotective Effects : Research indicates that potassium channel blockers can provide neuroprotection in models of neurodegenerative diseases. The ability of this compound to enhance neuronal conduction may contribute to protective effects against conditions like Alzheimer's disease .
  • Potential for Treating Neurological Disorders : Due to its mechanism as a K+^+ channel blocker, there is ongoing interest in evaluating this compound for treating conditions such as multiple sclerosis and other demyelinating diseases .

Summary Table: Biological Activity Overview

Aspect Details
Chemical Structure C7_7H7_7I2_2N; pyridine ring with iodine at positions 3 & 5
Primary Target Potassium (K+^+) channels
Mechanism of Action Blocker of K+^+ channels; enhances axonal conduction
Pharmacokinetics Good permeability; stability needs further study
In Vitro Effects Influences cell signaling; dosage-dependent effects
In Vivo Effects Varies with dosage; potential neuroprotective properties
Therapeutic Potential Possible applications in neurological disorders

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